![molecular formula C17H16F3NOS B2382404 N-[2-(trifluoromethyl)benzyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide CAS No. 1252893-89-2](/img/structure/B2382404.png)

N-[2-(trifluoromethyl)benzyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

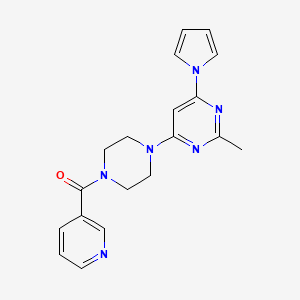

The compound is a complex organic molecule that contains a benzothiophene ring (a sulfur-containing heterocycle) and a trifluoromethyl group attached to a benzyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve the formation of amide bonds and the use of column chromatography for purification .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, infrared spectroscopy, and NMR spectroscopy .Chemical Reactions Analysis

The trifluoromethyl group is known to be a key functional group in many organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the trifluoromethyl group and the benzothiophene ring .Scientific Research Applications

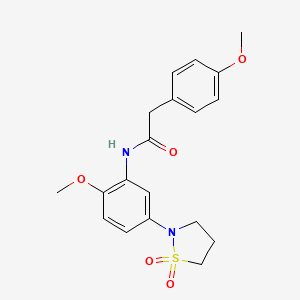

FDA-Approved Trifluoromethyl Group-Containing Drugs

The trifluoromethyl (TFM, -CF 3 ) group is found in many FDA-approved drugs over the last 20 years . This group is incorporated into potential drug molecules, including their syntheses and uses for various diseases and disorders .

Suzuki–Miyaura Coupling

The compound can be used in Suzuki–Miyaura (SM) coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the use of organoboron reagents, which are relatively stable, readily prepared, and environmentally benign .

Synthesis of Fluorospiroindole Derivatives

The compound can be used in the synthesis of chiral fluorospiroindole derivatives. These derivatives are synthesized in high yields with excellent diastereo- and enantioselectivities .

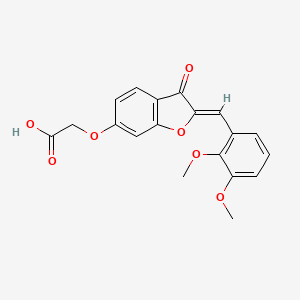

Synthesis of Biologically Interesting Isocoumarins

The compound can be used in the synthesis of biologically interesting 4-(trifluoromethylthio/trifluoromethylseleno)isocoumarins .

Facilitation of Chemical Transformations

The compound can facilitate a wide variety of chemical transformations, including rearrangements, functional group deprotections, condensations, hydroarylations, and trifluoroalkylations .

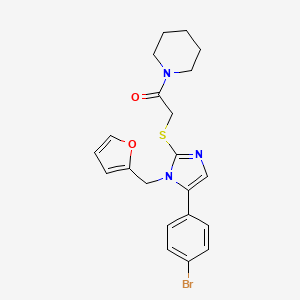

Synthesis of Novel N-((1H-benzo[d]imidazol

The compound can be used in the synthesis of a new hybrid molecule incorporating both thiazole and imidazole moieties with a good activity profile .

Future Directions

properties

IUPAC Name |

N-[[2-(trifluoromethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NOS/c18-17(19,20)13-7-3-1-6-12(13)10-21-16(22)15-9-11-5-2-4-8-14(11)23-15/h1,3,6-7,9H,2,4-5,8,10H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJDTPNPJFPMCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)C(=O)NCC3=CC=CC=C3C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(trifluoromethyl)benzyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-phenylethenesulfonamide](/img/structure/B2382327.png)

![N-[1-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)ethyl]prop-2-enamide](/img/structure/B2382328.png)

![4-methoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2382336.png)

![Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate](/img/structure/B2382337.png)

![2-Amino-2-[3-(2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2382343.png)